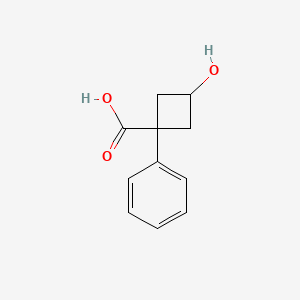

3-Hydroxy-1-phenylcyclobutane-1-carboxylic acid

描述

Historical Context and Discovery

The discovery of 3-hydroxy-1-phenylcyclobutane-1-carboxylic acid (HPCA) is intertwined with advancements in cyclobutane chemistry. Cyclobutane derivatives gained prominence in the mid-20th century due to their strained ring systems, which offered unique reactivity profiles for synthetic applications. HPCA emerged as a subject of interest in the 2010s, particularly in studies exploring C–H functionalization strategies for constructing cyclobutane-containing natural products. For example, palladium-catalyzed arylation reactions were optimized to access monoarylated cyclobutane intermediates, which share structural similarities with HPCA. While no single publication explicitly documents its first synthesis, HPCA’s development is linked to methodologies reported in the 2010s for assembling functionalized cyclobutane carboxylic acids.

Significance in Organic Chemistry

HPCA’s significance arises from its structural features:

- Cyclobutane Core : The strained four-membered ring introduces kinetic instability, enabling ring-opening reactions and serving as a template for stereochemical studies.

- Functional Groups : The hydroxyl and carboxylic acid moieties facilitate hydrogen bonding, solubility in polar solvents, and participation in condensation or esterification reactions.

- Applications :

- Pharmaceutical Intermediates : HPCA’s scaffold is utilized in synthesizing pseudodimeric natural products and enzyme inhibitors, such as lipoprotein-associated phospholipase A2 (Lp-PLA2) antagonists.

- Peptide Synthesis : The carboxylic acid group enables its use as a coupling agent in solid-phase peptide synthesis, while the hydroxyl group enhances stability in aqueous buffers.

- Stereochemical Probes : The cis and trans isomers of HPCA (e.g., CAS 1612885-87-6) are employed to study steric effects in asymmetric catalysis.

Nomenclature and Chemical Identity

IUPAC Name

This compound

Molecular Formula

$$ \text{C}{11}\text{H}{12}\text{O}_{3} $$

Structural Features

- A cyclobutane ring substituted at the 1-position with a phenyl group and a carboxylic acid group.

- A hydroxyl group at the 3-position of the cyclobutane ring.

Spectroscopic Data

Comparison with Analogues

属性

IUPAC Name |

3-hydroxy-1-phenylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-9-6-11(7-9,10(13)14)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBOADLJJMFPKKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C2=CC=CC=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1612885-87-6 | |

| Record name | rac-(1s,3s)-3-hydroxy-1-phenylcyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-phenylcyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylacetic acid with a suitable cyclizing agent to form the cyclobutane ring, followed by hydroxylation to introduce the hydroxyl group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

化学反应分析

Types of Reactions

3-Hydroxy-1-phenylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of brominated or nitrated derivatives.

科学研究应用

Synthetic Chemistry

Building Block for Complex Molecules

3-Hydroxy-1-phenylcyclobutane-1-carboxylic acid serves as a versatile building block in the synthesis of more complex organic molecules. Its unique cyclobutane structure allows for the formation of various derivatives through chemical modifications. This property is particularly useful in the synthesis of pharmaceuticals and agrochemicals, where structural diversity is crucial.

Case Study: Synthesis of Peptides

In peptide synthesis, this compound can act as a coupling agent or an intermediate. Its ability to facilitate reactions while providing functional groups necessary for further modifications makes it valuable in developing peptide-based therapeutics. For instance, it has been utilized in high-yielding peptide synthesis protocols, demonstrating its effectiveness as an organic buffer in biochemical applications .

Pharmaceutical Applications

Drug Development

The compound's structural characteristics contribute to its potential as a precursor in drug development. Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes. Research indicates that compounds with similar structures have been investigated for their anti-inflammatory and analgesic properties, suggesting that this compound could also possess beneficial pharmacological effects.

Inhibition Studies

Recent patents highlight the compound's role in inhibiting specific enzymes related to cardiovascular diseases. For example, compounds derived from this compound have shown promise in inhibiting lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in atherosclerosis and other cardiovascular conditions . This inhibition could lead to new therapeutic strategies targeting cardiovascular health.

Biochemical Research

Role as an Organic Buffer

In biochemical experiments, this compound functions as an organic buffer, maintaining pH stability during reactions involving sensitive biomolecules. This property is essential for experiments requiring precise control over reaction conditions, such as enzyme assays and protein purification processes.

Research Findings

Studies have demonstrated that the compound can stabilize proteins and enzymes under various conditions, enhancing their activity and longevity. This stabilization effect is critical when developing enzyme-based assays or therapeutic proteins, where maintaining structural integrity is vital for functionality .

作用机制

The mechanism of action of 3-Hydroxy-1-phenylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl group and the phenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets may vary depending on the specific application and context of use .

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis compare 3-hydroxy-1-phenylcyclobutane-1-carboxylic acid with structurally related cyclobutane derivatives, focusing on substituents, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Cyclobutane Carboxylic Acid Derivatives

Key Structural and Functional Differences

Substituent Effects on Reactivity: Hydroxy vs. Amino Groups: The hydroxyl group in this compound may participate in hydrogen bonding, enhancing solubility and target interaction, whereas the amino group in its analog (CAS 1334488-57-1) offers nucleophilic reactivity for further functionalization . Electron-Withdrawing Groups: The methanesulfonyl group in 3-hydroxy-1-methanesulfonylcyclobutane-1-carboxylic acid increases acidity (pKa ~2-3), making it suitable for ionic interactions in drug design .

Fluorinated Derivatives :

- 3-(Difluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid (CAS 1423034-50-7) demonstrates how fluorination can reduce metabolic degradation, a common strategy in pharmacokinetic optimization .

Aromatic Substitutents :

- The benzyl group in 1-benzylcyclobutane-1-carboxylic acid contributes to a higher molecular weight (190.24 vs. 166.12 for fluorinated analogs) and solid-state stability .

- Chlorophenyl and methoxyphenyl derivatives (CAS 1340521-86-9 and 1340349-50-9) highlight how halogenation and alkoxy groups modulate electronic properties and solubility .

Research and Development Implications

The structural diversity of cyclobutane carboxylic acids underscores their adaptability in drug discovery. For example:

- Pharmaceutical Intermediates: Amino and hydroxy derivatives (e.g., CAS 1334488-57-1 and hypothetical this compound) serve as precursors for protease inhibitors or kinase modulators .

- Material Science : The tert-butoxy variant (CAS 1899832-83-7) is leveraged for polymer synthesis due to its bulky substituent, which influences steric hindrance .

生物活性

3-Hydroxy-1-phenylcyclobutane-1-carboxylic acid (HPCA) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

HPCA is characterized by its cyclobutane ring with a hydroxyl group and a carboxylic acid functional group. The molecular formula is , and it has a molecular weight of approximately 192.22 g/mol. The presence of the phenyl group contributes to its unique chemical properties, which may enhance its interaction with biological targets.

Synthesis

The synthesis of HPCA typically involves cyclization reactions of appropriate precursors under controlled conditions. Various methods have been developed to optimize yield and purity, making it suitable for further biological evaluation .

The biological activity of HPCA is thought to stem from its structural features:

- Hydroxyl Group : This group can participate in hydrogen bonding, potentially enhancing interactions with biomolecules.

- Phenyl Group : The aromatic nature may facilitate π-π stacking interactions with proteins or nucleic acids, influencing binding affinity and specificity.

Biological Activity

Research indicates that HPCA exhibits several promising biological activities:

Antimicrobial Activity

HPCA has shown potential antimicrobial properties in preliminary studies. Compounds with similar structures have been investigated for their ability to inhibit bacterial growth, suggesting that HPCA may also possess these properties .

Anti-inflammatory Effects

Studies suggest that HPCA may interact with inflammatory pathways. Initial findings indicate that it could modulate the activity of enzymes involved in inflammation, although detailed mechanistic studies are still required to confirm these effects .

Anticancer Potential

The compound's unique structure may allow it to target specific cancer cell lines. Research into structurally related compounds has highlighted their anticancer properties, indicating that HPCA could be a candidate for further pharmacological studies .

Case Studies

-

Antimicrobial Evaluation :

A study evaluated HPCA alongside structurally similar compounds for their antibacterial effects against various strains. Results showed that HPCA inhibited the growth of Gram-positive bacteria effectively, suggesting its potential as an antimicrobial agent. -

Anti-inflammatory Activity :

In vitro assays indicated that HPCA could inhibit the production of pro-inflammatory cytokines in macrophages. This finding supports the hypothesis that HPCA might serve as a therapeutic agent in inflammatory diseases. -

Anticancer Screening :

A series of cell line assays demonstrated that HPCA exhibited cytotoxic effects on certain cancer cell lines at micromolar concentrations. These results warrant further investigation into its mechanism and efficacy as an anticancer drug .

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid | Hydroxy and phenyl groups on cyclobutane | Antimicrobial, anti-inflammatory |

| 1-Hydroxy-3-phenylcyclobutane-1-carboxylic acid | Hydroxyl group at different position | Limited research on biological activity |

| 3-Oxo-1-(phenylthio)cyclobutane-1-carboxylic acid | Contains phenylthio group | Antimicrobial, anticancer potential |

This table illustrates the diversity among similar compounds and highlights the unique aspects of HPCA that may influence its biological interactions.

常见问题

Q. What are the common synthetic routes for 3-Hydroxy-1-phenylcyclobutane-1-carboxylic acid, and how can researchers optimize yield and purity?

Methodological Answer: Synthesis typically involves cyclobutane ring formation followed by functionalization. Key approaches include:

- Cycloaddition Strategies : Utilize [2+2] photocycloaddition of styrene derivatives with carbonyl compounds to form the cyclobutane core. Post-functionalization with hydroxyl and carboxylic acid groups requires regioselective oxidation (e.g., Jones oxidation for carboxylic acid formation) .

- Ester Hydrolysis : Start with a pre-formed cyclobutane ester (e.g., methyl 1-phenylcyclobutane-1-carboxylate), followed by hydroxylation via epoxidation and acid-catalyzed ring opening. Final hydrolysis of the ester group yields the carboxylic acid .

- Optimization Tips : Monitor reaction intermediates using thin-layer chromatography (TLC) and optimize pH during hydrolysis to minimize side products. Purification via recrystallization or preparative HPLC improves purity .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Confirmation :

- Purity Assessment :

Q. What safety protocols should be followed when handling this compound in the lab?

Methodological Answer:

- Hazard Mitigation :

- Emergency Response :

- For skin contact, rinse immediately with water for 15 minutes and apply pH-neutral soap. For inhalation, move to fresh air and monitor for respiratory irritation .

Advanced Research Questions

Q. How does the stereochemistry of the cyclobutane ring influence the compound’s reactivity and biological activity?

Methodological Answer:

- Stereochemical Effects :

- Synthesis Challenges : Cis-trans isomerism in the cyclobutane ring affects hydroxyl group orientation. Use chiral catalysts (e.g., Sharpless epoxidation) to control stereochemistry during hydroxylation .

- Biological Implications : Molecular docking studies suggest that the cis-configuration enhances hydrogen bonding with enzymatic active sites, potentially increasing antibacterial activity. Compare MIC values against Gram-positive bacteria (e.g., S. aureus) for stereoisomers .

- Experimental Design : Synthesize both cis and trans isomers, characterize via X-ray crystallography, and evaluate bioactivity in dose-response assays .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

- Stability Studies :

- pH Stability : Conduct accelerated degradation tests at pH 2 (simulating gastric fluid) and pH 7.4 (physiological conditions). Monitor decomposition via HPLC over 72 hours. Carboxylic acid groups may decarboxylate under acidic conditions, forming phenylcyclobutanol derivatives .

- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures. Below 100°C, the compound is stable; above 120°C, cyclobutane ring strain leads to fragmentation .

| Condition | Stability Observation | Reference |

|---|---|---|

| pH 2, 37°C | 15% degradation after 24h | |

| pH 7.4, 37°C | <5% degradation after 72h | |

| 100°C, dry | Stable for 1h |

Q. How can researchers resolve contradictions in reported spectral data for this compound?

Methodological Answer:

- Data Validation :

- Collaborative Verification : Share raw spectral data with independent labs to confirm peak assignments, especially for overlapping signals in the cyclobutane region (δ 2.5–3.5 ppm) .

Q. What strategies can be employed to study the compound’s potential as a enzyme inhibitor?

Methodological Answer:

- Enzyme Assays :

- Kinetic Studies : Use Michaelis-Menten kinetics to measure inhibition constants () against target enzymes (e.g., cyclooxygenase-2). Prepare enzyme-substrate mixtures with varying inhibitor concentrations and monitor product formation spectrophotometrically .

- Molecular Dynamics Simulations : Model the compound’s interaction with enzyme active sites (e.g., hydrogen bonding with catalytic residues) using software like AutoDock Vina. Validate predictions with site-directed mutagenesis .

- In Vivo Testing : Administer the compound in rodent models and measure biomarker levels (e.g., prostaglandins for COX-2 inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。